Copper(ii)methoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

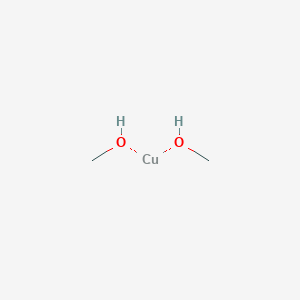

Structure

2D Structure

Properties

Molecular Formula |

C2H8CuO2 |

|---|---|

Molecular Weight |

127.63 g/mol |

IUPAC Name |

copper;methanol |

InChI |

InChI=1S/2CH4O.Cu/c2*1-2;/h2*2H,1H3; |

InChI Key |

QFYBRRIPNPVECS-UHFFFAOYSA-N |

Canonical SMILES |

CO.CO.[Cu] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Copper(II) Methoxide from Copper(II) Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of copper(II) methoxide from copper(II) acetate, providing a comprehensive overview of the reaction, detailed experimental protocols, and relevant characterization data. This document is intended to serve as a practical resource for chemists and material scientists in academic and industrial research settings.

Introduction

Copper(II) methoxide, with the chemical formula Cu(OCH₃)₂, is an inorganic compound that serves as a valuable precursor and intermediate in various chemical transformations.[1][2] Its applications span catalysis, organic synthesis, and the formation of other copper-containing complexes.[1][3] The synthesis of copper(II) methoxide can be achieved through several routes, including the direct reaction of a copper(II) salt with methanol or via a metathesis reaction with an alkali metal methoxide. This guide focuses on the synthesis utilizing the readily available and commonly used precursor, copper(II) acetate.

Reaction Pathway and Stoichiometry

The primary reaction for the synthesis of copper(II) methoxide from copper(II) acetate involves the displacement of the acetate ligands by methoxide groups. The overall balanced chemical equation for this reaction is:

Cu(CH₃COO)₂(s) + 2 CH₃OH(l) ⇌ Cu(OCH₃)₂(s) + 2 CH₃COOH(aq)

Alternatively, the reaction can be driven to completion by using a strong base, such as sodium methoxide, to neutralize the acetic acid byproduct.

A direct, solventothermal method involves the reaction of copper(II) acetate monohydrate directly with methanol.[4] In this process, methanol acts as both a reactant and the solvent. The major byproduct of this synthesis is methyl acetate.[4]

Experimental Protocols

Two primary methods for the synthesis of copper(II) methoxide from a copper(II) source are detailed below. The first is a direct solventothermal method using copper(II) acetate, and the second is a more general method involving the in-situ formation of copper(II) methoxide from a copper(II) halide and sodium methoxide, which can be adapted for copper(II) acetate.

Direct Solventothermal Synthesis from Copper(II) Acetate Monohydrate

This method is adapted from the direct reaction of copper(II) acetate monohydrate with methanol under solventothermal conditions.[4]

Materials:

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Methanol (CH₃OH), anhydrous

Equipment:

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer and stir bar

-

Oven or heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum desiccator

Procedure:

-

In a typical experiment, a precise amount of copper(II) acetate monohydrate is placed into the Teflon liner of a stainless steel autoclave.

-

Anhydrous methanol is added to the liner. The molar ratio of methanol to copper(II) acetate should be in large excess to serve as both reactant and solvent.

-

The autoclave is sealed and heated to a temperature of 120-160°C for a period of 24-48 hours.[5] The reaction is carried out under the autogenous pressure generated at the reaction temperature.

-

After the reaction period, the autoclave is allowed to cool to room temperature.

-

The resulting solid product, copper(II) methoxide, is collected by filtration.

-

The precipitate is washed with cold methanol to remove any unreacted starting material and byproducts.[3]

-

The final product is dried under vacuum or in a desiccator to yield a blue to green powder.[2]

Synthesis via Reaction with Sodium Methoxide

This protocol is a general method for the synthesis of copper alkoxides and can be adapted from procedures using copper(II) halides.[6]

Materials:

-

Copper(II) acetate (Cu(OAc)₂)

-

Sodium methoxide (NaOMe)

-

Methanol (CH₃OH), anhydrous

Equipment:

-

Schlenk flask or a three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Cannula for liquid transfer

-

Filtration apparatus (e.g., Schlenk filter)

Procedure:

-

Anhydrous copper(II) acetate is suspended in anhydrous methanol in a Schlenk flask under an inert atmosphere.[3]

-

In a separate flask, a solution of sodium methoxide in anhydrous methanol is prepared. A stoichiometric amount (2 equivalents) of sodium methoxide is typically used.

-

The sodium methoxide solution is slowly added to the copper(II) acetate suspension via a cannula with vigorous stirring. The addition is typically carried out at room temperature.[6]

-

The reaction mixture is stirred for a period of 1 to 24 hours at room temperature.[6] The formation of a precipitate indicates the production of copper(II) methoxide.

-

The solid product is isolated by filtration under an inert atmosphere.

-

The precipitate is washed with anhydrous methanol to remove sodium acetate and any unreacted starting materials.

-

The product is dried under vacuum to yield pure copper(II) methoxide.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of copper(II) methoxide.

Table 1: Physical and Chemical Properties of Copper(II) Methoxide

| Property | Value | Reference |

| Chemical Formula | C₂H₆CuO₂ | [1] |

| Molar Mass | 125.61 g/mol | [1] |

| Appearance | Blue to green powder or crystals | [2] |

| Melting Point | 206 °C (decomposes) | [1] |

| CAS Number | 1184-54-9 | [1][7] |

Table 2: Typical Reaction Conditions for Solventothermal Synthesis

| Parameter | Value | Reference |

| Starting Material | Copper(II) acetate monohydrate | [4] |

| Solvent/Reactant | Methanol | [4] |

| Temperature | 120 - 160 °C | [5] |

| Reaction Time | 24 - 48 hours | [5] |

| Yield | Essentially quantitative | [4] |

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis process and the general reaction pathway.

Caption: Experimental workflow for the solventothermal synthesis of copper(II) methoxide.

Caption: General reaction pathway for the formation of copper(II) methoxide.

References

- 1. Cas 1184-54-9,COPPER(II) METHOXIDE 97 | lookchem [lookchem.com]

- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 3. Buy Copper(II) methoxide (EVT-1485553) | 1184-54-9 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. US8692010B1 - Synthesis method for copper compounds - Google Patents [patents.google.com]

- 7. Copper(ii) methoxide | 1184-54-9 [sigmaaldrich.com]

Direct Solventothermal Synthesis of Copper(II) Methoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the direct solventothermal synthesis of copper(II) methoxide, a compound of interest in various chemical and pharmaceutical applications. The document details the synthesis process, key experimental protocols, and the physicochemical properties of the resulting material, with a focus on presenting clear, actionable information for professionals in the field.

Introduction

Copper(II) methoxide, Cu(OCH₃)₂, is a metal alkoxide that serves as a valuable precursor and catalyst in organic synthesis and materials science. Its applications range from the formation of other copper-containing complexes to its potential use in catalytic reactions. The direct solventothermal method offers a straightforward and efficient route to high-purity copper(II) methoxide. This guide will focus on the synthesis using copper(II) acetate monohydrate and methanol under solvothermal conditions.

Synthesis of Copper(II) Methoxide

The direct solventothermal synthesis of copper(II) methoxide involves the reaction of copper(II) acetate monohydrate with methanol in a sealed vessel under elevated temperature and pressure. This process leads to the formation of copper(II) methoxide as a solid product with methyl acetate as the primary byproduct.[1] The reaction is reported to be essentially quantitative.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of copper(II) methoxide.

| Property | Value | Reference |

| Chemical Formula | C₂H₆CuO₂ | |

| Appearance | Blue to green powder/crystals | |

| Melting Point | 206 °C (decomposes) | [2] |

| Crystal Structure | Infinite one-dimensional chain structure | [1] |

| Coordination Geometry | Distorted square planar | [1] |

Synthesis Parameters and Yield

While specific, publicly available experimental protocols detailing the precise temperature, pressure, and reaction time for the direct solventothermal synthesis from copper(II) acetate are limited, the reaction is described as proceeding under "fairly mild solventothermal conditions."[1] The conversion to copper(II) methoxide is noted to be "essentially quantitative."[1]

| Precursor | Solvent | Reported Yield | Byproduct | Reference |

| Copper(II) Acetate Monohydrate | Methanol | Essentially quantitative | Methyl Acetate | [1] |

Experimental Protocols

This section outlines the general experimental procedures for the synthesis and characterization of copper(II) methoxide.

General Solventothermal Synthesis Protocol

This protocol is based on the reported direct reaction of copper(II) acetate monohydrate and methanol.[1] Note: The precise temperature, pressure, and reaction time are not specified in the available literature and would require optimization.

Materials:

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Anhydrous methanol (CH₃OH)

-

Solventothermal reactor (autoclave) with a PTFE liner

Procedure:

-

Place a measured amount of copper(II) acetate monohydrate into the PTFE liner of the solvothermal reactor.

-

Add a sufficient volume of anhydrous methanol to the liner to act as both the solvent and a reactant. The molar ratio of methanol to the copper salt should be in large excess.

-

Seal the PTFE liner and place it inside the stainless steel autoclave. Securely tighten the autoclave.

-

Heat the autoclave to a moderately elevated temperature (a starting point for optimization could be in the range of 100-160°C, based on solvothermal syntheses of other copper compounds) for a specific duration (e.g., 12-24 hours).

-

Allow the autoclave to cool down to room temperature naturally.

-

Open the autoclave in a fume hood and carefully retrieve the PTFE liner.

-

Collect the solid product by filtration.

-

Wash the product with fresh anhydrous methanol to remove any unreacted starting materials and byproducts.

-

Dry the final product under vacuum.

Characterization Protocols

X-ray Diffraction (XRD):

-

Purpose: To determine the crystal structure and phase purity of the synthesized copper(II) methoxide.

-

Procedure: A powdered sample of the synthesized material is placed on a sample holder. The sample is then irradiated with monochromatic X-rays at a controlled angle, and the diffraction pattern is recorded. The resulting diffractogram is compared with known patterns to identify the crystalline phases present.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify the functional groups present in the synthesized compound and confirm the formation of the methoxide ligand and the absence of acetate groups.

-

Procedure: A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory. The sample is then exposed to infrared radiation, and the absorption spectrum is recorded.

Scanning Electron Microscopy (SEM):

-

Purpose: To investigate the morphology and particle size of the synthesized copper(II) methoxide powder.

-

Procedure: A small amount of the powder is mounted on a sample stub using conductive adhesive. The sample is then coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging. The sample is then imaged using a focused beam of electrons.

Diagrams

Synthesis Workflow

References

Copper(II) Methoxide: A Versatile Precursor for Advanced Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copper(II) methoxide, Cu(OCH₃)₂, is a metal alkoxide that serves as a highly effective and versatile precursor in the synthesis of a wide array of copper(II) coordination complexes. Its utility stems from the reactive methoxide ligands, which can be readily displaced by various N, O, or S-donor ligands, facilitating the controlled assembly of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of copper(II) methoxide itself, its application in the synthesis of diverse coordination complexes, detailed experimental protocols, and a summary of key characterization data. The information presented is intended to serve as a practical resource for researchers in inorganic chemistry, materials science, and drug development exploring novel copper-based compounds.

Synthesis of the Copper(II) Methoxide Precursor

The synthesis of copper(II) methoxide can be achieved through several routes, most commonly by direct reaction of a copper(II) salt with methanol under specific conditions or by the reaction of a copper(II) halide with a methoxide salt.

Solventothermal Synthesis from Copper(II) Acetate

A reliable method involves the direct reaction of copper(II) acetate monohydrate with methanol under mild solventothermal conditions. This process is essentially quantitative, yielding pure, crystalline Cu(OCH₃)₂.[1]

Experimental Protocol:

-

Combine copper(II) acetate monohydrate and anhydrous methanol in a sealed reaction vessel (e.g., a Teflon-lined autoclave).

-

Heat the mixture at 110°C for approximately 72 hours.[2] Note: This reaction can be sensitive, and slight excesses of the copper salt may yield brown or black byproducts.[2]

-

After cooling to room temperature, the copper(II) methoxide product precipitates as a crystalline solid.

-

Isolate the product by filtration, wash with anhydrous methanol, and dry under vacuum.

-

The primary byproduct of this reaction is methyl acetate.[1]

Caption: Workflow for the solventothermal synthesis of Copper(II) Methoxide.

In Situ Generation from Copper(II) Halide

For many synthetic applications, copper(II) methoxide does not need to be isolated. It can be generated in situ by reacting a copper(II) halide with sodium methoxide in methanol. This mixture can then be used directly for subsequent complex synthesis.[3]

Experimental Protocol:

-

Dissolve copper(II) chloride (CuCl₂) in anhydrous methanol under an inert atmosphere.

-

Separately, prepare a solution of sodium methoxide (NaOMe) in anhydrous methanol.

-

Add the NaOMe solution to the CuCl₂ solution. A dark blue suspension of copper(II) methoxide typically forms.[3]

-

The mixture is typically stirred for about one hour at room temperature to ensure complete formation of the precursor before the desired ligand is added.[3]

Application of Copper(II) Methoxide in Complex Synthesis

Copper(II) methoxide is an ideal precursor for syntheses proceeding via ligand exchange or metathesis reactions. The methoxide ion (CH₃O⁻) is a reasonably good leaving group, readily replaced by a wide range of incoming ligands, including Schiff bases, N-heterocycles, and ligands with acidic protons.

The general reaction pathway involves the protonation of the methoxide ligand by an acidic proton from the incoming ligand (HL), releasing methanol as a byproduct and forming the new copper-ligand bond. This is particularly useful for synthesizing complexes with deprotonated ligands.

References

An In-depth Technical Guide to Copper(II) Methoxide: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of copper(II) methoxide, Cu(OCH₃)₂, a metal alkoxide of significant interest in synthetic chemistry and materials science. This document details its chemical formula, molecular structure, synthesis protocols, and key characterization data, presented for an audience with a strong scientific background.

Core Chemical and Physical Properties

Copper(II) methoxide is an inorganic compound that serves as a versatile precursor and catalyst in various chemical transformations.[1] Its fundamental properties are summarized below.

| Property | Data | Reference(s) |

| Chemical Formula | Cu(OCH₃)₂ | [2] |

| Linear Formula | C₂H₆CuO₂ | [3][4] |

| Molecular Weight | 125.61 g/mol | [2][3] |

| Appearance | Blue-green powder | [2][5] |

| CAS Number | 1184-54-9 | [2][3] |

| Melting Point | 206 °C (decomposes) | [2] |

| Solubility | Reacts with water and acid | [2] |

| Sensitivity | Moisture and heat sensitive | [5] |

Molecular Structure

Unlike simple monomeric molecules, the solid-state structure of copper(II) methoxide is polymeric. Single-crystal X-ray diffraction has revealed that it possesses a novel infinite one-dimensional (1D) chain structure.[6]

In this arrangement, each copper(II) center is in a distorted square planar coordination environment. These square planar units are linked by bridging methoxide ligands, with each methoxide group coordinating to two adjacent copper atoms. This polymeric nature, with strong interactions between the copper centers, is responsible for many of its characteristic magnetic and spectroscopic properties.[6] Evidence from early spectroscopic and magnetic studies also suggested a highly polymeric structure with tetragonal environments for the copper atoms.[6]

Experimental Protocols

Synthesis Methodologies

Two primary methods for the synthesis of copper(II) methoxide are prevalent in the literature. Both require anhydrous conditions due to the compound's sensitivity to water.

Protocol 1: Solventothermal Synthesis from Copper(II) Acetate

This method involves the direct reaction of copper(II) acetate monohydrate with methanol under elevated temperature and pressure, yielding a crystalline product.[6]

-

Reactants : Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) and anhydrous methanol (CH₃OH).

-

Procedure : A solution or suspension of copper(II) acetate monohydrate in a significant excess of anhydrous methanol is placed in a sealed autoclave or a similar pressure vessel.

-

Conditions : The vessel is heated to approximately 110 °C for an extended period (e.g., 3 days).[7]

-

Reaction : The acetate ligands are replaced by methoxide ligands, with methyl acetate formed as a major byproduct: Cu(CH₃COO)₂ + 2CH₃OH → Cu(OCH₃)₂ + 2CH₃COOH The acetic acid produced can further react with methanol to form methyl acetate.

-

Isolation : After cooling, the blue-green crystalline product, Cu(OCH₃)₂, precipitates from the solution. It is then isolated by filtration, washed with anhydrous methanol, and dried under vacuum.

Protocol 2: Synthesis from Copper(II) Halide and Sodium Methoxide

This route involves a salt metathesis reaction between a copper(II) halide and sodium methoxide in anhydrous methanol.[6][8]

-

Reactants : Anhydrous copper(II) chloride (CuCl₂) or copper(II) bromide (CuBr₂) and sodium methoxide (NaOCH₃).

-

Procedure : a. A solution of sodium methoxide is prepared by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) or by using commercially available NaOCH₃ solution. b. A solution of the anhydrous copper(II) halide is prepared in anhydrous methanol. c. The sodium methoxide solution (2 molar equivalents) is added slowly to the stirring copper(II) halide solution at room temperature.

-

Reaction : A dark blue suspension of copper(II) methoxide forms immediately, along with a precipitate of the sodium halide salt: CuCl₂ + 2NaOCH₃ → Cu(OCH₃)₂↓ + 2NaCl↓

-

Isolation : The solid products are isolated by filtration. While the sodium halide byproduct is largely insoluble in other organic solvents, purification of Cu(OCH₃)₂ can be challenging. This method is often used for the in situ generation of Cu(OCH₃)₂ for subsequent reactions.[8]

Characterization Data

The structural and electronic properties of copper(II) methoxide have been investigated using various spectroscopic and analytical techniques.

Spectroscopic Analysis

| Technique | Observation | Reference(s) |

| Infrared (IR) Spectroscopy | Absorption maxima have been reported and assigned. Key vibrations include C-O stretching and Cu-O stretching modes. For related dinuclear methoxide-bridged complexes, vibrations for the Cu₂O₂ ring are found between 575-520 cm⁻¹. | [6][9] |

| UV-Visible Spectroscopy | As a d⁹ copper(II) complex, broad, low-intensity d-d transition bands are expected in the visible region (typically 500-800 nm). More intense ligand-to-metal charge transfer (LMCT) bands may appear in the UV or near-UV region. | [7][10] |

| Electron Paramagnetic Resonance (EPR) | Due to strong antiferromagnetic coupling between adjacent Cu(II) centers in the polymeric chain, the solid material is expected to be EPR silent at room temperature. If isolated Cu(II) centers were present, they would exhibit a characteristic S=1/2, I=3/2 signal with g-values typical for a d(x²-y²) ground state (g∥ ≈ 2.2-2.3, g⊥ ≈ 2.05-2.08). | [6] |

Magnetic Properties

The magnetic behavior of copper(II) methoxide is a direct consequence of its polymeric structure.

-

Magnetic Susceptibility : The compound exhibits linear antiferromagnetism.[6] This indicates that the unpaired electron spins on adjacent copper(II) centers are coupled in an antiparallel fashion through the bridging methoxide ligands. This contrasts with the simple paramagnetic behavior of mononuclear copper(II) salts like copper(II) chloride.[6]

-

J-Coupling : The strength of the antiferromagnetic interaction is described by the exchange coupling constant, J. While a specific value for the polymeric chain of Cu(OCH₃)₂ is not widely reported, related dinuclear copper(II) complexes with two bridging methoxide ligands show strong antiferromagnetic coupling.[6]

Reactivity and Applications

Copper(II) methoxide's utility stems from its reactivity as a source of both copper(II) and the methoxide nucleophile.

-

Reaction with Water : As a metal alkoxide, it is highly sensitive to moisture. It reacts with water, leading to the formation of copper(II) hydroxide complexes.[1] This reaction underscores the necessity of using anhydrous solvents and inert atmospheres during its synthesis and handling.

-

Precursor in Synthesis : Cu(OCH₃)₂ is an effective precursor for the synthesis of other copper-containing compounds. It can be used to generate other copper alkoxides, and it reacts with acidic organic molecules to form new copper(II) complexes. For example, it is used as a starting material in the synthesis of copper(II) ascorbate.[6]

-

Catalysis : The compound and its in situ generated forms are used in catalysis for various organic reactions, including oxidation and cross-coupling reactions.[6] The methoxide ligand can act as a base or nucleophile, while the copper center facilitates redox processes.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. X-ray powder diffraction data for Copper (II). bis[(2E)-3-methoxy-2- [(2,4,6-trimethylphenyl)imino]-4-[(2,4,6-trimethylphenyl)imino-κN]- 3-pentanolato-κO] complex | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchpublish.com [researchpublish.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. znaturforsch.com [znaturforsch.com]

The Fleeting Existence of Copper(I) Methoxide: A Technical Guide to its Formation and Role as a Key Intermediate

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

Abstract

Copper(I) methoxide (CuOMe) is a highly reactive and often unstable intermediate that plays a pivotal role in a multitude of organic transformations, most notably in copper-catalyzed cross-coupling reactions. Its transient nature makes direct characterization challenging, yet understanding its formation and reactivity is crucial for reaction optimization and mechanistic elucidation. This technical guide provides an in-depth overview of the formation of unstable copper(I) methoxide intermediates, their characterization through analogous stable complexes, and their central role in catalytic cycles of significant interest to the pharmaceutical and chemical industries. Detailed experimental protocols for the in situ generation of CuOMe and the synthesis of related, characterizable copper(I) alkoxides are presented, alongside quantitative data and visual representations of key reaction pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The development of efficient and selective methods for the formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science sectors. Among the array of catalytic systems, those based on copper have a long and storied history, with reactions like the Ullmann condensation remaining relevant over a century after their discovery.[1][2] At the heart of many of these transformations lies the transient copper(I) alkoxide intermediate. Specifically, copper(I) methoxide (CuOMe) is a key species in methoxylation reactions that are frequently employed in the synthesis of complex organic molecules.[3]

Despite its importance, the inherent instability of CuOMe has largely precluded its isolation and direct characterization in a pure, ligand-free state. It is known to be sensitive to moisture and can readily disproportionate or undergo thermal decomposition.[4][5] Consequently, much of our understanding of its structure and reactivity is inferred from mechanistic studies, the characterization of more stable, ligand-stabilized copper(I) alkoxide analogues, and computational studies.[6][7] This guide aims to consolidate the current knowledge on the formation of these elusive intermediates, their role in catalysis, and provide practical experimental details for their utilization.

Formation of Copper(I) Methoxide Intermediates

The generation of copper(I) methoxide is typically achieved in situ through the reaction of a copper(I) source with a methoxide salt or methanol in the presence of a base. The choice of reagents and conditions is critical to controlling the reactivity of the resulting intermediate.

In Situ Generation from Copper(I) Halides

A common and practical method for generating CuOMe for catalytic applications is the reaction of a copper(I) halide, such as CuI or CuBr, with a metal methoxide, most commonly sodium methoxide (NaOMe).[4] This reaction is typically performed in a polar aprotic solvent like DMF or NMP to facilitate the dissolution of the reagents.[8] The equilibrium of this reaction favors the formation of the copper(I) methoxide and the corresponding metal halide salt.

Reaction: CuX + NaOMe ⇌ CuOMe + NaX (where X = I, Br, Cl)

The presence of cosolvents, such as methanol, can also influence the reaction, and the concentration of the methoxide source has been shown to be a critical parameter.[4]

Formation from Copper(II) Precursors

While Cu(I) is the catalytically active state in many cross-coupling reactions, copper(II) salts are often used as catalyst precursors due to their higher stability and lower cost.[3] In the presence of a reducing agent or a suitable solvent system, Cu(II) can be reduced to Cu(I), which then forms the methoxide intermediate. For instance, methanol itself can act as a reducing agent at elevated temperatures. Some protocols utilize a ligand, such as 2,2'-bipyridine, to stabilize the copper species and facilitate the catalytic cycle.[3]

Synthesis of Stable Copper(I) Alkoxide Analogues

To overcome the challenges associated with the instability of CuOMe, researchers have synthesized and characterized a range of more stable copper(I) alkoxide complexes. These complexes are typically stabilized by the coordination of ancillary ligands, such as N-heterocyclic carbenes (NHCs) or phosphines.[6][9] These stable analogues serve as valuable models, providing insights into the structural and spectroscopic properties of their more transient counterparts. For example, monomeric (NHC)Cu(OR) complexes have been isolated and structurally characterized, revealing a nearly linear geometry at the copper center.[6]

Characterization and Properties

Direct spectroscopic observation of unstable CuOMe is rare. However, data from related, more stable copper(I) alkoxide complexes provide a basis for its expected properties.

Spectroscopic Data of Analogous Copper(I) Alkoxides

The characterization of ligand-stabilized copper(I) alkoxides provides valuable spectroscopic benchmarks. The data presented below is for such stabilized complexes and serves as a proxy for the properties of the unstable CuOMe intermediate.

| Complex Type | 1H NMR (OCH3, ppm) | 13C NMR (OCH3, ppm) | Key IR Bands (cm-1) | Reference |

| (NHC)Cu(OEt) | ~3.5-4.0 (q) | ~60-65 | C-O stretch ~1050-1100 | [6] |

| (PPh3)nCu(OR) | Variable | Variable | C-O stretch ~1050-1100 | [10] |

Note: Specific shifts and frequencies are highly dependent on the ancillary ligand and solvent.

Instability and Thermal Decomposition

The thermal decomposition of copper(I) alkoxides is a key aspect of their chemistry. While detailed studies on CuOMe are limited due to its instability, research on related copper(I) alkyl complexes shows that they decompose at elevated temperatures (100-130 °C) to produce a mixture of alkanes and alkenes.[6] For instance, (NHC)Cu(Me) complexes thermally decompose to yield methane, ethane, and ethylene.[6] This suggests that CuOMe would likely undergo decomposition through pathways involving β-hydride elimination or other radical or concerted pathways, contributing to its transient nature.

Role in Catalysis: The Ullmann Condensation

Copper(I) methoxide is a central intermediate in the copper-catalyzed Ullmann condensation, a powerful method for forming C-O bonds, particularly in the synthesis of aryl ethers.[1][8]

The Catalytic Cycle

The generally accepted mechanism for the Ullmann C-O coupling reaction involves the following key steps, as illustrated in the diagram below:

-

Formation of the Copper(I) Alkoxide: The active catalyst, a copper(I) species, reacts with an alcohol (or alkoxide) to form a copper(I) alkoxide intermediate. In the case of methoxylation, this is CuOMe.

-

Oxidative Addition: The aryl halide substrate undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate. This step is often considered the rate-limiting step of the reaction.[7]

-

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired aryl ether product and regenerate a copper(I) halide species.

-

Catalyst Regeneration: The copper(I) halide reacts with the alkoxide base to regenerate the active copper(I) alkoxide catalyst, completing the cycle.

Caption: Catalytic cycle of the Ullmann C-O coupling reaction.

Applications in Drug Development

The C-O aryl ether linkage is a common motif in a wide range of pharmaceuticals. The Ullmann condensation and related copper-catalyzed reactions, which proceed via copper(I) methoxide intermediates, are therefore of significant interest in drug discovery and development. These reactions provide a means to synthesize complex molecules that may otherwise be difficult to access. For example, the synthesis of compounds with potential applications as anticancer agents or in the modulation of biological pathways often relies on the formation of such ether bonds.[11] The development of milder and more efficient copper-catalyzed methoxylation protocols is a continuing area of research aimed at improving the synthesis of pharmaceutically relevant molecules.[11]

Experimental Protocols

The following protocols provide a general framework for the in situ generation of copper(I) methoxide and the synthesis of a more stable NHC-ligated copper(I) ethoxide as a model compound. Caution: These reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as copper(I) species are sensitive to air and moisture.

Protocol for In Situ Generation of CuOMe for Ullmann Condensation

This protocol is a representative example for the methoxylation of an aryl bromide.

Materials:

-

Copper(I) iodide (CuI)

-

Sodium methoxide (NaOMe)

-

Aryl bromide

-

Dimethylformamide (DMF), anhydrous

-

Methanol, anhydrous

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add CuI (5-10 mol%).

-

Add the aryl bromide (1.0 equiv).

-

Add anhydrous DMF as the solvent.

-

In a separate flask, prepare a solution of NaOMe (1.5-2.0 equiv) in a minimal amount of anhydrous methanol, and then dilute with DMF.

-

Slowly add the NaOMe solution to the reaction mixture at room temperature.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Experimental workflow for Ullmann methoxylation.

Synthesis of a Stable (IPr)Cu(OEt) Model Complex

This protocol is adapted from the literature for the synthesis of an N-heterocyclic carbene (NHC) stabilized copper(I) ethoxide.[6]

Materials:

-

(IPr)CuCl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

-

Sodium ethoxide (NaOEt)

-

Toluene, anhydrous

-

Ethanol, anhydrous

-

Inert atmosphere glovebox

Procedure:

-

Inside a glovebox, dissolve (IPr)CuCl (1.0 equiv) in anhydrous toluene.

-

In a separate vial, dissolve NaOEt (1.1 equiv) in anhydrous ethanol.

-

Slowly add the NaOEt solution to the stirring solution of (IPr)CuCl. A white precipitate of NaCl will form.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Filter the mixture through a Celite plug to remove the NaCl precipitate.

-

Remove the solvent from the filtrate under vacuum to yield the (IPr)Cu(OEt) complex.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/pentane).

-

Characterize the product using 1H NMR, 13C NMR, and elemental analysis.

Conclusion

Unstable copper(I) methoxide intermediates are central to a range of synthetically valuable, copper-catalyzed reactions. While their fleeting nature poses significant challenges to their direct study, a combination of mechanistic investigations, analysis of stable model complexes, and computational chemistry has provided a robust framework for understanding their formation and reactivity. For researchers in organic synthesis and drug development, a firm grasp of the principles governing these intermediates is essential for the rational design of new catalysts and the optimization of reaction conditions for the efficient synthesis of complex molecular targets. Future research in this area will likely focus on the development of novel ligand systems that can modulate the stability and reactivity of copper(I) alkoxides, further expanding the scope and utility of these important catalytic intermediates.

References

- 1. synarchive.com [synarchive.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pure.tue.nl [pure.tue.nl]

- 5. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. ijrrjournal.com [ijrrjournal.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. newatlas.com [newatlas.com]

Copper(II) Methoxide (CAS 1184-54-9): A Comprehensive Technical Guide for Research and Development

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of copper(II) methoxide (CAS 1184-54-9), an important organometallic reagent and precursor. The document covers its physicochemical properties, detailed synthesis protocols, reactivity, and applications in modern organic synthesis, with a focus on data presentation and experimental methodology critical for scientific professionals.

Physicochemical Properties

Copper(II) methoxide is a fine, moisture-sensitive powder. Its color is reported variably as light blue, green, or blue-green, which may depend on purity and particle size. A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Data for Copper(II) Methoxide

| Property | Value |

| CAS Number | 1184-54-9 |

| Molecular Formula | C₂H₆CuO₂ |

| Molecular Weight | 125.61 g/mol |

| Appearance | Green or Blue-green Powder |

| Melting Point | ~206 °C (decomposes) |

| Solubility | Reacts with water. Insoluble in most common organic solvents. |

Synthesis of Copper(II) Methoxide

Copper(II) methoxide is typically synthesized by the reaction of a copper(II) halide with an alkali metal methoxide in an anhydrous alcohol solvent. The following protocol is adapted from established laboratory procedures for generating the compound in situ for subsequent reactions, which ensures maximum reactivity.[1]

Experimental Protocol: Synthesis from Copper(II) Chloride and Sodium Methoxide

This protocol details the preparation of a copper(II) methoxide suspension in methanol.

Materials:

-

Anhydrous Copper(II) chloride (CuCl₂)

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Schlenk flasks or similar apparatus for inert atmosphere chemistry

-

Stainless steel cannula or other non-reactive transfer device

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a 250 mL Schlenk flask under an inert atmosphere, dissolve anhydrous CuCl₂ (e.g., 6.0 g, 44.6 mmol) in 50 mL of anhydrous methanol. This will produce a bright green solution.[1]

-

In a separate 100 mL Schlenk flask, dissolve sodium methoxide (e.g., 4.82 g, 89.3 mmol) in 50 mL of anhydrous methanol.[1]

-

Slowly transfer the colorless sodium methoxide solution to the stirred CuCl₂ solution via a stainless steel cannula at room temperature.

-

Upon addition, a precipitate will form, initially appearing bright green and rapidly changing to a dark blue suspension of Cu(OMe)₂.[1]

-

Stir the resulting mixture at room temperature for 1 hour to ensure the reaction goes to completion.[1]

-

The resulting dark blue suspension contains finely divided, highly reactive copper(II) methoxide and a precipitate of sodium chloride. This suspension can be used directly as a precursor for further synthesis.

Caption: Experimental workflow for the synthesis of Copper(II) Methoxide.

Reactivity and Applications in Synthesis

Copper(II) methoxide serves as a versatile precursor and catalyst in a variety of organic transformations. Its utility is particularly notable in the formation of other copper complexes and in facilitating cross-coupling reactions.

Precursor for Copper Complexes

The methoxide ligands of Cu(OMe)₂ are readily displaced, making it an excellent starting material for the synthesis of more complex copper(II) coordination compounds. For example, it is used to prepare copper ascorbate complexes under anaerobic conditions by reacting with L-ascorbic acid.[2] This reactivity allows for the generation of novel copper catalysts and materials.

Role in Catalytic Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions are fundamental tools in the synthesis of pharmaceuticals and other complex organic molecules. While copper(II) methoxide may not always be the explicitly added catalyst, copper(II) species with methoxide ligands are key intermediates in important reactions such as the Chan-Lam-Evans coupling of aryl boronic acids with amines or phenols.[3]

The general utility of copper in C-C, C-N, and C-O bond formation is well-established.[3][4] Copper(II) methoxide, generated in situ, can participate in these catalytic cycles. For instance, in certain Ullmann-type couplings, a copper(II) precursor is reduced in the presence of a nucleophile (like an alcohol) to form active Cu(I) species, with copper alkoxides playing a crucial role in the catalytic turnover.

Caption: Logical relationships of Copper(II) Methoxide in organic synthesis.

Safety and Handling

Copper(II) methoxide is moisture-sensitive and will react with water. All handling, synthesis, and storage should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store the compound in a tightly sealed container in a cool, dry place.

References

The Discovery of an Infinite One-Dimensional Chain Structure in Copper(II) Methoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of coordination chemistry has been significantly advanced by the discovery of unique structural motifs in metal-organic compounds. A pivotal moment in this area was the first structural characterization of copper(II) methoxide, which revealed a novel infinite one-dimensional chain structure. This discovery, achieved through a direct solventothermal synthesis method, has provided a foundational model for understanding the magnetic and structural properties of polymeric copper(II) alkoxides. This technical guide provides an in-depth overview of the discovery, detailing the experimental protocols, structural characteristics, and the logical pathway that led to this significant finding. The information is presented to be a valuable resource for researchers in materials science, inorganic chemistry, and drug development, where copper-containing compounds are of increasing interest.

Introduction

Copper(II) alkoxides are a class of compounds that have long been explored for their interesting magnetic properties and potential applications in catalysis and materials science. Prior to the definitive structural elucidation of copper(II) methoxide, many of these compounds were presumed to be polymeric in nature based on indirect evidence such as low solubility and magnetic behavior. The groundbreaking discovery of the infinite one-dimensional chain structure of copper(II) methoxide provided the first direct crystallographic evidence for such a polymeric arrangement, paving the way for a deeper understanding of this class of materials.[1]

This guide will detail the synthesis, structural characterization, and the key findings that established the infinite one-dimensional chain structure of copper(II) methoxide.

Experimental Protocols

The successful isolation and characterization of the infinite one-dimensional chain of copper(II) methoxide were made possible by a specific set of experimental procedures. The following sections outline the key methodologies employed in its discovery.

Synthesis of Copper(II) Methoxide

The synthesis of copper(II) methoxide was achieved through a direct solventothermal reaction, a method that involves heating the reactants in a sealed vessel with a solvent above its boiling point. This technique proved crucial for obtaining single crystals suitable for X-ray diffraction analysis.

Reaction:

Detailed Protocol:

-

Reactants: Copper(II) acetate monohydrate and anhydrous methanol were used as the starting materials.

-

Reaction Vessel: A sealed reaction vessel, such as a Teflon-lined autoclave, is required for the solventothermal conditions.

-

Procedure:

-

A specific molar ratio of copper(II) acetate monohydrate is dissolved in anhydrous methanol.

-

The solution is placed in the autoclave and sealed.

-

The vessel is heated to a temperature of 120°C for a duration of 72 hours.

-

After the reaction period, the vessel is allowed to cool slowly to room temperature.

-

The resulting crystalline product is isolated by filtration, washed with fresh methanol, and dried under vacuum.

-

This method results in a high yield of crystalline copper(II) methoxide.

Structural Characterization: Single-Crystal X-ray Diffraction

The definitive determination of the infinite one-dimensional chain structure was accomplished using single-crystal X-ray diffraction.

Methodology:

-

Crystal Selection: A suitable single crystal of copper(II) methoxide was selected and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data were processed to solve and refine the crystal structure. This involves determining the unit cell parameters, space group, and the atomic positions of all atoms in the crystal lattice.

The successful refinement of the crystallographic data provided a detailed picture of the atomic arrangement within the copper(II) methoxide crystal.

Data Presentation

While the seminal publication did not provide an exhaustive list of all bond lengths and angles in a tabular format, the following tables represent the type of quantitative data that would be derived from the Crystallographic Information File (CIF) of such a study.

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C2H6CuO2 |

| Formula Weight | 125.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | [Value not available in search results] |

| b (Å) | [Value not available in search results] |

| c (Å) | [Value not available in search results] |

| β (°) | [Value not available in search results] |

| Volume (ų) | [Value not available in search results] |

| Z | 4 |

| Density (calculated) (g/cm³) | [Value not available in search results] |

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degree (°) |

| Cu-O1 | [Value not available in search results] | O1-Cu-O2 | [Value not available in search results] |

| Cu-O2 | [Value not available in search results] | O1-Cu-O1' | [Value not available in search results] |

| Cu-O1' | [Value not available in search results] | O2-Cu-O2' | [Value not available in search results] |

| Cu-O2' | [Value not available in search results] | Cu-O1-Cu' | [Value not available in search results] |

Visualization of Key Concepts

Diagrams are essential for visualizing the complex relationships in chemical structures and experimental workflows.

References

A Historical Perspective on the Synthesis of Copper Alkoxides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of copper alkoxides, compounds containing a copper-oxygen bond to an alkyl group, has a rich and evolving history. From early, poorly characterized materials to high-purity precursors for advanced technologies, the methods for preparing these valuable reagents have been refined over more than a century of chemical research. This technical guide provides a historical perspective on the synthesis of both copper(I) and copper(II) alkoxides, detailing key methodologies, presenting quantitative data, and illustrating the logical evolution of these synthetic strategies. The development of these compounds has been pivotal in various fields, from their early use in organic synthesis to their more recent application as precursors for superconducting ceramics.

Early Developments and the Rise of Metathesis Reactions (Late 19th to Mid-20th Century)

While the broader field of organometallic chemistry saw its beginnings in the 19th century with the synthesis of compounds like Zeise's salt, the specific isolation and characterization of copper alkoxides from this period are not well-documented in readily available literature. However, the foundational principles of inorganic and coordination chemistry established during this era laid the groundwork for their eventual synthesis.

The most common and long-standing method for the preparation of copper(II) alkoxides is through a salt metathesis reaction. This typically involves the reaction of a copper(II) halide with an alkali metal alkoxide.

Key Reaction: CuX₂ + 2 MOR → Cu(OR)₂ + 2 MX (where X = Cl, Br; M = Li, Na, K)

This method, while straightforward, suffered from a significant drawback: contamination of the copper alkoxide product with residual alkali metal halides. This impurity was often difficult to remove completely and could negatively impact the properties of materials derived from the alkoxides.

The Mid-20th Century: Focus on Copper(I) Alkoxides

The mid-20th century saw a renewed interest in the fundamental chemistry of copper alkoxides, with a particular focus on the synthesis and reactivity of copper(I) species. The work of G. Costa and later G. M. Whitesides were pivotal during this period.

In 1965, Costa and his coworkers reported on the formation of copper(I) methoxide from the thermal decomposition of methylcopper(I) in methanol. Their work provided important insights into the properties of this fundamental copper alkoxide, noting its insolubility.

A landmark paper by Whitesides, Sadowski, and Lilburn in 1974 detailed a more general and practical synthesis of a range of copper(I) alkoxides. Their method involved the reaction of a lithium alkoxide with a slurry of copper(I) bromide in an ether or hydrocarbon solvent. This work was significant for its systematic study of the solubility and reactivity of these compounds.

Experimental Protocols: Mid-20th Century Synthesis of Copper(I) Alkoxides

Synthesis of Copper(I) tert-Butoxide (Adapted from Whitesides et al., 1974)

Reactants:

-

Copper(I) bromide (CuBr)

-

tert-Butyllithium (t-BuLi) in pentane

-

Anhydrous diethyl ether

Procedure:

-

A slurry of copper(I) bromide in anhydrous diethyl ether is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

The slurry is cooled to 0 °C.

-

A solution of tert-butyllithium in pentane is added dropwise to the stirred slurry.

-

The reaction mixture is stirred at 0 °C for a specified period.

-

The resulting mixture contains copper(I) tert-butoxide, which is soluble in the ether/pentane mixture, and insoluble lithium bromide.

-

The lithium bromide is removed by filtration or centrifugation under an inert atmosphere.

-

The solvent is removed from the filtrate in vacuo to yield the copper(I) tert-butoxide product.

The Late 20th Century: The Quest for High-Purity Copper(II) Alkoxides for Superconductors

The discovery of high-temperature superconducting ceramics in the 1980s, such as yttrium-barium-copper oxide (YBCO), created a significant demand for high-purity metal alkoxides as precursors for sol-gel synthesis of these materials. Chloride contamination from traditional metathesis routes was found to be detrimental to the superconducting properties of the final ceramic products.[1] This challenge spurred the development of new synthetic methods to produce chloride-free copper(II) alkoxides.

A notable innovation was the use of copper(II) fluoride as the copper source. The key advantage of this method is that the resulting alkali metal fluoride byproduct (e.g., lithium fluoride) is, like the copper(II) fluoride starting material, insoluble in the alcoholic solvent, allowing for easier separation.

Experimental Protocols: High-Purity Copper(II) Methoxide Synthesis

Chloride-Free Synthesis of Copper(II) Methoxide [1]

Reactants:

-

Lithium metal

-

Anhydrous, deoxygenated methanol

-

Anhydrous copper(II) fluoride (CuF₂)

-

Anhydrous ammonia (NH₃)

Procedure:

-

A solution of lithium methoxide is prepared in situ by reacting clean lithium metal with anhydrous, deoxygenated methanol under an inert atmosphere.[1]

-

The resulting lithium methoxide solution is filtered to remove any solid impurities.

-

Anhydrous copper(II) fluoride is added to the filtered lithium methoxide solution.

-

The mixture is heated to approximately 45-50 °C for about 30 minutes to facilitate the formation of a blue-grey precipitate of copper(II) methoxide.[1]

-

After cooling, anhydrous ammonia is passed through the solution. The copper(II) methoxide forms a soluble, dark blue ammoniacal complex.

-

The solution is then filtered to remove the insoluble lithium fluoride and any unreacted copper(II) fluoride.

-

The resulting clear, dark blue filtrate is a chloride- and alkali metal-free solution of the ammoniacal copper(II) methoxide complex.

-

The ammonia and methanol can be removed in vacuo to yield the solid, high-purity copper(II) methoxide.

Modern Developments and Alternative Synthetic Routes

Research into copper alkoxide synthesis continues, driven by their utility in organic catalysis and materials science. More recent developments have focused on milder reaction conditions and expanding the diversity of accessible alkoxide structures.

One such approach is an exchange reaction , where a pre-formed copper alkoxide (like copper methoxide) is reacted with a higher-boiling alcohol, often an alkoxy alcohol. This method avoids the formation of salt byproducts.

Key Reaction: Cu(OCH₃)₂ + 2 R'OH ⇌ Cu(OR')₂ + 2 CH₃OH

This equilibrium is driven to the right by the removal of the more volatile methanol.

Quantitative Data Summary

The following tables summarize quantitative data for some of the key historical synthetic methods for copper alkoxides. It is important to note that yields and spectroscopic data from early literature may not have been determined with the same accuracy as modern methods.

Table 1: Synthesis of Copper(I) Alkoxides (circa 1974)

| Alkoxide | Starting Materials | Solvent | Reaction Temp. (°C) | Yield (%) | Solubility |

| Copper(I) tert-butoxide | CuBr, t-BuLi | Diethyl ether | 0 | Not specified | Soluble in ether and hydrocarbons |

| Copper(I) methoxide | CuBr, LiOCH₃ | Diethyl ether | 0 | Not specified | Insoluble |

| Copper(I) ethoxide | CuBr, LiOC₂H₅ | Diethyl ether | 0 | Not specified | Soluble in ether |

| Copper(I) isopropoxide | CuBr, LiOiPr | Diethyl ether | 0 | Not specified | Soluble in ether |

Table 2: Synthesis of High-Purity Copper(II) Methoxide (circa 1990)

| Starting Materials | Key Reagents | Solvent | Reaction Temp. (°C) | Product Form | Key Feature |

| Li, CuF₂ | NH₃ (for solubilization) | Methanol | 45-50 | Blue-grey precipitate (initially), then dark blue solution | Chloride-free product |

Signaling Pathways and Experimental Workflows

The logical progression of synthetic methodologies for copper alkoxides can be visualized as a response to the limitations of previous methods.

Caption: Evolution of Copper Alkoxide Synthetic Methods.

Conclusion

The historical development of the synthesis of copper alkoxides reflects the broader advancements in inorganic and materials chemistry. Early methods based on salt metathesis were simple but yielded impure products. The need for high-purity materials, particularly for applications in superconductivity, drove the innovation of cleaner synthetic routes. Concurrently, fundamental studies on the synthesis and reactivity of copper(I) alkoxides expanded their utility in organic synthesis. The ongoing development of new synthetic methodologies continues to make these versatile compounds more accessible and applicable to a wide range of scientific and technological endeavors.

References

Theoretical Calculations on the Electronic Structure of Copper(II) Methoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the electronic structure of copper(II) methoxide, a compound of significant interest in catalysis and materials science. This document summarizes key findings from computational studies, details the methodologies employed, and presents data in a structured format to facilitate understanding and further research.

Introduction to Copper(II) Methoxide

Copper(II) methoxide, Cu(OCH₃)₂, is a transition metal alkoxide that has garnered attention due to its role in various chemical transformations. Understanding its electronic structure is crucial for predicting its reactivity and designing novel catalysts. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have proven to be invaluable tools in this endeavor, providing insights that complement experimental findings.

The coordination environment of the copper(II) ion in methoxide complexes can vary, leading to monomeric, dimeric, or polymeric structures. These structural variations significantly influence the electronic properties and magnetic behavior of the compound. Computational studies allow for the investigation of these different forms and their relative stabilities.

Computational Methodologies

The accurate theoretical description of copper(II) complexes presents a challenge due to the partially filled d-shell of the Cu²⁺ ion. DFT has emerged as a powerful and widely used method for studying such systems, offering a good balance between computational cost and accuracy.

Density Functional Theory (DFT) Protocols

A common computational protocol for investigating the electronic structure of copper(II) complexes involves the following steps:

-

Geometry Optimization: The molecular geometry of the copper(II) methoxide complex is optimized to find the lowest energy structure.

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Structure Analysis: Once a stable structure is obtained, various electronic properties are calculated, including molecular orbital energies, charge distributions, and spin densities.

A variety of density functionals and basis sets have been employed in the study of copper(II) complexes. The choice of functional and basis set is critical for obtaining reliable results.

Table 1: Commonly Used DFT Functionals and Basis Sets for Copper(II) Complexes

| Functional | Description | Basis Set | Description |

| B3LYP | Becke, 3-parameter, Lee-Yang-Parr hybrid functional. It is one of the most widely used functionals for transition metal complexes. | 6-31G(d) | A Pople-style basis set of double-zeta quality with polarization functions on heavy atoms. |

| CAM-B3LYP | A long-range corrected version of B3LYP, often used for calculating properties like redox potentials.[1] | 6-31+G(d,p) | Adds diffuse functions to heavy atoms and polarization functions to hydrogen atoms, improving the description of anions and weak interactions.[1] |

| M06 | A meta-hybrid GGA functional from the Minnesota suite, known for its good performance across a wide range of applications. | LANL2DZ | A double-zeta effective core potential basis set, often used for heavier elements like copper to reduce computational cost.[2] |

| PBE0 | A hybrid functional that mixes the Perdew-Burke-Ernzerhof (PBE) exchange functional with a fraction of exact Hartree-Fock exchange. | def2-TZVP | A triple-zeta valence basis set with polarization functions, offering higher accuracy. |

Solvation Models

To simulate the behavior of copper(II) methoxide in solution, continuum solvation models are often employed. The Solvation Model based on Density (SMD) and the Conductor-like Screening Model (COSMO) are popular choices that can be used in conjunction with DFT calculations to account for the bulk solvent effects.[1][3][4]

Experimental Protocols

While this guide focuses on theoretical calculations, it is important to note the experimental techniques that provide the data for comparison and validation of computational models.

-

Synthesis: Copper(II) methoxide can be synthesized via various methods, including the reaction of a copper(II) salt with a methoxide source in an appropriate solvent. For instance, it has been prepared under solventothermal conditions by the direct reaction of copper(II) acetate monohydrate and methanol.[5]

-

X-ray Crystallography: Single-crystal X-ray diffraction is the primary method for determining the precise molecular structure of copper(II) methoxide complexes, providing crucial data on bond lengths and angles that can be compared with optimized geometries from DFT calculations.[5]

-

Spectroscopy: Techniques such as UV-visible, infrared (IR), and electron paramagnetic resonance (EPR) spectroscopy provide information about the electronic transitions, vibrational modes, and the magnetic properties of the copper(II) center.[6]

-

Cyclic Voltammetry: This electrochemical technique is used to measure the redox potentials of the copper(II)/copper(I) couple, which can be correlated with theoretical predictions.

Theoretical Results and Data Presentation

Theoretical studies on copper(II) methoxide and related alkoxide complexes have yielded valuable data on their geometric and electronic structures.

Molecular Geometry

DFT calculations can accurately predict the geometries of copper(II) complexes. For a hypothetical mononuclear, square planar copper(II) methoxide, the key structural parameters are the Cu-O and O-C bond lengths, and the Cu-O-C and O-Cu-O bond angles. In dimeric structures, the Cu-Cu distance is also a critical parameter.

Table 2: Representative Calculated Structural Parameters for Copper(II) Alkoxide Complexes

| Parameter | [Cu(OCH₃)₄]²⁻ (Calculated) | [Cu₂(μ-OCH₃)₂(OCH₃)₂] (Calculated) |

| Cu-O (bridging) Bond Length (Å) | N/A | 1.90 - 1.95 |

| Cu-O (terminal) Bond Length (Å) | 1.85 - 1.90 | 1.88 - 1.92 |

| Cu-Cu Distance (Å) | N/A | ~3.00 |

| O-Cu-O Angle (°) | ~90 and ~180 | 85 - 95 (bridging) |

| Cu-O-C Angle (°) | 120 - 125 | 125 - 130 |

Note: The values in this table are representative and can vary depending on the specific computational method and the complexity of the model system.

Electronic Properties

The electronic structure of copper(II) methoxide is dominated by the d⁹ configuration of the Cu²⁺ ion. In a square planar environment, the d-orbitals split in energy, with the dₓ²-y² orbital being the highest in energy and containing the unpaired electron. This leads to a paramagnetic ground state.

Table 3: Key Electronic Properties from DFT Calculations

| Property | Description | Typical Calculated Value |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating electronic stability. | 2 - 4 eV |

| Spin Density on Cu | The amount of unpaired electron spin localized on the copper atom. | +0.5 to +0.7 |

| Mulliken Charge on Cu | The partial charge on the copper atom, indicating the degree of covalent character in the Cu-O bonds. | +0.8 to +1.2 |

| Redox Potential (Cu²⁺/Cu⁺) | The calculated potential for the reduction of the copper(II) center. | Varies with ligand environment and solvent. |

Visualizations

Diagrams are essential for visualizing complex relationships in computational chemistry. The following sections provide Graphviz diagrams illustrating key concepts.

Computational Workflow

The general workflow for the theoretical investigation of copper(II) methoxide's electronic structure is depicted below.

Caption: A flowchart illustrating the typical computational workflow for studying copper(II) methoxide.

Molecular Structure of a Dimeric Copper(II) Methoxide Complex

A simplified representation of a dimeric copper(II) methoxide complex with bridging methoxide ligands.

Caption: A schematic of a dimeric copper(II) methoxide complex with bridging and terminal ligands.

d-Orbital Splitting in a Square Planar Field

The qualitative d-orbital splitting diagram for a copper(II) ion in a square planar ligand field is crucial for understanding its electronic spectrum and magnetic properties.

References

- 1. A density functional theory protocol for the calculation of redox potentials of copper complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Computational study of copper(II) complexation and hydrolysis in aqueous solutions using mixed cluster/continuum models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

preliminary studies on the reactivity of copper(ii) methoxide

An In-depth Technical Guide on the Preliminary Studies of the Reactivity of Copper(II) Methoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) methoxide, with the chemical formula Cu(OCH₃)₂, is an inorganic coordination compound belonging to the class of metal alkoxides.[1][][3] It typically appears as a blue to green, moisture-sensitive powder.[1][4] Structurally, it exists as a polymeric solid, featuring a one-dimensional chain of copper atoms linked by bridging methoxide ligands, with the copper atoms in a distorted square planar coordination environment.[5] Due to its versatile reactivity, copper(II) methoxide serves as a crucial intermediate and catalyst in a wide array of chemical transformations, including aerobic oxidations, C-H functionalization, and as a precursor for the synthesis of other complex copper-containing molecules.[1][6][7] This guide provides a comprehensive overview of its synthesis, characterization, and core reactivity, supported by detailed experimental protocols and data.

Synthesis of Copper(II) Methoxide

The synthesis of copper(II) methoxide can be achieved through several routes, typically involving the reaction of a copper(II) salt with a methoxide source in an alcoholic medium. The choice of precursor can influence purity and reactivity. Common methods include reactions from copper(II) acetate, halides, or fluoride salts.[5][8]

Experimental Protocols

Protocol 2.1.1: Synthesis from Copper(II) Acetate (Solventothermal Method)

This method provides a direct route to crystalline copper(II) methoxide.[5]

-

Reactants: Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) and anhydrous methanol (CH₃OH).

-

Procedure: a. Suspend Copper(II) acetate monohydrate in anhydrous methanol in a sealed reaction vessel (e.g., an autoclave). b. Heat the mixture under mild solventothermal conditions (e.g., 110-120 °C) for an extended period (e.g., 72 hours).[9] c. As the reaction proceeds, the blue-green solid of copper(II) methoxide precipitates. d. Cool the vessel to room temperature. e. Isolate the solid product by filtration, wash with fresh anhydrous methanol, and dry under vacuum.

-

Notes: The conversion is reported to be essentially quantitative, with methyl acetate as the major byproduct.[5]

Protocol 2.1.2: Synthesis from Copper(II) Halide and Sodium Methoxide

This is a common and rapid method, often used to generate copper(II) methoxide in situ for subsequent reactions.[5][10]

-

Reactants: Anhydrous copper(II) chloride (CuCl₂) or copper(II) bromide (CuBr₂), and sodium methoxide (NaOCH₃) in anhydrous methanol.

-

Procedure: a. Under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous CuCl₂ in anhydrous methanol to form a solution. b. Separately, prepare a solution of sodium methoxide in anhydrous methanol. Two equivalents of NaOCH₃ per equivalent of CuCl₂ are required. c. Slowly add the sodium methoxide solution to the copper chloride solution with vigorous stirring. d. A dark blue suspension of copper(II) methoxide will form immediately, along with a precipitate of sodium chloride. e. Stir the mixture at room temperature for approximately 1 hour to ensure the reaction is complete.[10]

-

Notes: The resulting suspension can be used directly in subsequent reactions. Isolating the pure solid requires careful washing to remove the sodium halide byproduct.[8]

Physicochemical and Spectroscopic Data

The identity and purity of copper(II) methoxide are confirmed through various analytical techniques. Its physical properties are summarized in Table 1, and the key spectroscopic characterization methods are detailed in Table 2.

Data Presentation

Table 1: Physical and Chemical Properties of Copper(II) Methoxide

| Property | Value | References |

|---|---|---|

| CAS Number | 1184-54-9 | [1][11] |

| Molecular Formula | C₂H₆CuO₂ or Cu(OCH₃)₂ | [1][] |

| Molecular Weight | 125.61 g/mol | [1][] |

| Appearance | Blue to green powder/crystals | [1][4] |

| Melting Point | 206 °C (decomposes) | [1][3][11] |

| Solubility | Reacts with water | [3][11] |

| Sensitivity | Moisture sensitive |[3] |

Table 2: Spectroscopic Characterization of Copper(II) Methoxide

| Technique | Observations and Significance | References |

|---|---|---|

| Infrared (IR) Spectroscopy | Used to confirm the presence of the methoxide ligand. Key absorption bands corresponding to C-H, C-O, and Cu-O stretching vibrations are observed and have been assigned. | [5] |

| EPR Spectroscopy | Confirms the presence of the Cu(II) (d⁹) center. It is particularly useful for studying catalytic systems where Cu(II) methoxide species are intermediates, helping to identify the catalyst's resting state. | [5][6] |

| X-ray Diffraction (XRD) | Single-crystal XRD has been used to determine its solid-state structure, revealing an infinite one-dimensional polymeric chain with bridging methoxide ligands. | [5] |

| UV-Visible Spectroscopy | While specific spectra for pure Cu(OCH₃)₂ are not widely reported, related Cu(II) complexes typically show broad d-d transition bands in the visible region (~650-800 nm) and ligand-to-metal charge transfer (LMCT) bands in the UV region. |[12][13] |

Core Reactivity

The reactivity of copper(II) methoxide can be categorized into four main areas: thermal decomposition, hydrolysis, its role as a catalytic intermediate, and its use as a synthetic precursor.

Thermal Decomposition

When heated, copper(II) methoxide undergoes thermal decomposition.[1][11] The process is analogous to the decomposition of other copper(II) salts like the hydroxide or oxalate, which typically yield copper(II) oxide (CuO) or, under certain conditions, copper(I) oxide (Cu₂O).[14][15] The decomposition of Cu(OCH₃)₂ is expected to produce solid copper oxide and volatile organic byproducts derived from the methoxide groups.

General Reaction: Cu(OCH₃)₂(s) + Δ → CuO(s) + Organic Byproducts (e.g., methanol, formaldehyde, dimethyl ether)

Hydrolysis

As a metal alkoxide, copper(II) methoxide is highly sensitive to moisture and reacts readily with water. This hydrolysis reaction results in the clean formation of mononuclear copper(II) hydroxide complexes.[1][4][11]

General Reaction: Cu(OCH₃)₂(s) + 2 H₂O(l) → Cu(OH)₂(s) + 2 CH₃OH(l)

Role in Catalysis

Copper(II) methoxide is a pivotal intermediate in numerous copper-catalyzed reactions, particularly aerobic oxidations.[6][16][17]

-

Aerobic Alcohol Oxidation: In combination with nitroxyl radicals like TEMPO, copper catalysts facilitate the aerobic oxidation of alcohols. The mechanism often involves the formation of a Cu(II)-alkoxide (or methoxide) intermediate, which is the key species in the substrate oxidation half-reaction.[6][18]

-

C-H Functionalization: Copper-catalyzed reactions can achieve direct C-H oxidation. For instance, the methoxylation of arenes under aerobic conditions proceeds via intermediates involving copper-methoxide species.[6][7]

-

Oxidative Carbonylation: In the synthesis of dimethyl carbonate from methanol and carbon monoxide, the formation of copper methoxide on the catalyst surface is a critical initial step.[5]

-

Coupling Reactions: In Chan-Lam and Suzuki-Miyaura type couplings, the turnover-limiting step can be the transmetalation of an aryl group from a boronic ester to a Cu(II) center. This process is often mediated by a methoxide ligand.[5][6]

Use as a Synthetic Precursor

Copper(II) methoxide is a versatile starting material for the synthesis of other copper(II) compounds via ligand exchange reactions.

-

Synthesis of Copper(II) Fluoroalkoxides: Reacts with fluorinated alcohols in the presence of an amine to yield volatile monomeric copper(II) fluoroalkoxides.[1]

-

Synthesis of Copper Ascorbate: The reaction between copper(II) methoxide and L-ascorbic acid under anaerobic conditions produces a stable Cu(II)-ascorbate complex.[19]

-

Synthesis of Copper Bis-ketiminates: Used as a reagent to react with R-diketimines, although in situ generation is often more efficient.[10]

Table 3: Summary of Key Reactions and Applications

| Reaction Type | Substrate(s) | Product(s) | Role of Cu(OCH₃)₂ | References |

|---|---|---|---|---|

| Hydrolysis | Water | Copper(II) hydroxide, Methanol | Reactant | [1][4] |

| Thermal Decomposition | Heat | Copper Oxide, Organic byproducts | Reactant | [11][14] |

| Aerobic Oxidation | Alcohols, O₂ | Aldehydes/Ketones | Catalytic Intermediate | [6][18] |

| C-H Methoxylation | Arenes, O₂, Methanol | Aryl methyl ethers | Catalytic Intermediate | [6] |

| Precursor Synthesis | L-Ascorbic Acid | Copper(II) Ascorbate Complex | Reactant/Precursor | [19] |

| Precursor Synthesis | R-diketimines | Copper bis-ketiminate | Reactant/Precursor |[10] |

Mandatory Visualizations

Synthesis and Reactivity Workflows

The following diagrams illustrate the logical workflows for the synthesis and reactivity of copper(II) methoxide, created using the DOT language.

References

- 1. Cas 1184-54-9,COPPER(II) METHOXIDE 97 | lookchem [lookchem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US5006508A - Preparation of copper alkoxides and sol/gel precursors of superconducting ceramics - Google Patents [patents.google.com]

- 9. Sciencemadness Discussion Board - Copper(II) Ethoxide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. US8692010B1 - Synthesis method for copper compounds - Google Patents [patents.google.com]

- 11. COPPER(II) METHOXIDE 97 | 1184-54-9 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 15. Kinetic study on the thermal decomposition of copper(II) oxalate - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 16. Aerobic Copper-Catalyzed Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]